2,3-Dihydroxy-2-methylpropanoate
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Overview
Description
2,3-dihydroxy-2-methylpropanoate is a hydroxy monocarboxylic acid anion. It derives from a propionate. It is a conjugate base of a 2,3-dihydroxy-2-methylpropanoic acid.
Scientific Research Applications
Enantiomer Preparation and Analysis
Optically pure samples of enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate have been prepared through chromatographic separation, hydrolysis, and methylation. Their absolute stereochemistries were established by converting them into 3-O-acetyl derivatives, with NMR and CG-MS methods used to determine the optical purities of the diols (Rodriguez, Markey, & Ziffer, 1993).
Hydrothermal Degradation and Kinetics
Research has studied the equilibrium and dehydration reaction of 1,3-dihydroxy-2-propanone and 2,3-dihydroxypropanal under hydrothermal conditions, leading to the production of methylglyoxal. This investigation provides insights into the conversion mechanisms of these C-3 compounds (Bonn, Rinderer, & Bobleter, 1985).
Chemical Synthesis
The chemical synthesis of different compounds utilizing this compound has been explored. For example, the synthesis of both enantiomers of methyl 3-methyloctanoate, a key component for the scent of African orchids, starting from enantiomers of methyl 3-hydroxy-2-methylpropanoate, has been reported. This research contributes to the field of fragrance and flavor science (Kitahara, Hyun, Tamogami, & Kaiser, 1994).
Metal Complex Formation
Studies have also been conducted on the stability constants of complex species formed between various divalent transition metals and the anions of 2,3-dihydroxy-2-methylpropanoic acid. Such research is significant in the context of coordination chemistry and metal complex formation (Powell & Kulprathipanja, 1974).
Biocatalytic Applications
There have been developments in the biocatalytic transesterification reactions on aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates. Such studies are crucial for understanding enzyme-mediated chemical transformations and their applications in synthetic chemistry (Kumar et al., 2015).
Natural Occurrence and Extraction
Research has focused on naturally occurring compounds related to this compound, such as the isolation of methyl 3-carboxy-2-carboxymethyl-2-hydroxypropanoate from Dioscorea opposita Thunb., contributing to the field of natural product chemistry (Li, Wang, Fu, & Liu, 2007).
Properties
Molecular Formula |
C4H7O4- |
---|---|
Molecular Weight |
119.1 g/mol |
IUPAC Name |
2,3-dihydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)/p-1 |
InChI Key |
DGADNPLBVRLJGD-UHFFFAOYSA-M |
Canonical SMILES |
CC(CO)(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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